2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid
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Overview
Description
The compound “2-{1-[(Tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid” is a complex organic molecule. It is related to the class of compounds known as tetrahydropyridines . The tert-butoxycarbonyl (BOC) group is a common protecting group used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the tetrahydropyridine ring and the BOC group. The exact structure would depend on the specific positions of these groups within the molecule .Scientific Research Applications
Structural Studies and Polymorphism
The compound has been studied for its structural properties, revealing polymorphic forms in certain conditions. For instance, N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester was found to crystallize in two polymorphic forms, each with unique molecular conformations and packing patterns, indicative of its structural versatility and potential applications in crystallography and material science (Gebreslasie, Jacobsen, & Görbitz, 2011).
Chemical Reactions and Mechanisms
The compound and its derivatives have been involved in divergent and solvent-dependent reactions, offering insights into reaction mechanisms and pathways. For example, reactions with enamines in different solvents lead to the synthesis of various compounds, demonstrating its reactivity and potential in synthetic chemistry (Rossi et al., 2007).
Catalytic Applications
It has applications in catalysis, where its derivatives serve as precursors or intermediates in catalytic processes. The catalytic conversion of certain derivatives into important chemical structures like tetrahydrofuran and dioxolane derivatives is one such application, highlighting its role in industrial chemistry and catalysis (Bacchi et al., 2005).
Biotechnological Applications
The compound's derivatives are also relevant in biotechnological applications. For instance, the tertiary carbon atom-containing 2-hydroxyisobutyric acid (2-HIBA) derived from similar compounds is identified as a potential building block for biobased polymer synthesis, indicating its significance in sustainable and green chemistry (Rohwerder & Müller, 2010).
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound might interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protected amine, which can undergo further reactions without affecting the amine group. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of boc-protected amino acids is common in peptide synthesis . This suggests that the compound might be involved in pathways related to protein synthesis or modification.
Pharmacokinetics
The boc group is known to enhance the stability of amines, which could potentially improve the bioavailability of the compound .
Action Environment
Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the addition and removal of the Boc group are carried out under specific conditions of pH and temperature . Therefore, changes in these environmental factors could potentially affect the compound’s mechanism of action.
properties
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-6-10(7-9-15)14(4,5)11(16)17/h6H,7-9H2,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QADGUZGCNPJQQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1785037-71-9 |
Source
|
Record name | 2-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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